Product packaging for Ethyl 2-amino-3,5,6-trifluoroisonicotinate(Cat. No.:CAS No. 259675-84-8)

Ethyl 2-amino-3,5,6-trifluoroisonicotinate

Cat. No.: B1611428
CAS No.: 259675-84-8
M. Wt: 220.15 g/mol
InChI Key: UPKXZLOECBXQAY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,5,6-trifluoroisonicotinate is a useful research compound. Its molecular formula is C8H7F3N2O2 and its molecular weight is 220.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3N2O2 B1611428 Ethyl 2-amino-3,5,6-trifluoroisonicotinate CAS No. 259675-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-2-15-8(14)3-4(9)6(11)13-7(12)5(3)10/h2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKXZLOECBXQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573325
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259675-84-8
Record name Ethyl 2-amino-3,5,6-trifluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Amino 3,5,6 Trifluoroisonicotinate

Established Synthetic Routes to Functionalized Isonicotinates

The synthesis of functionalized isonicotinates, the structural class to which Ethyl 2-amino-3,5,6-trifluoroisonicotinate belongs, is a well-explored area of organic chemistry. General strategies often focus on building the pyridine (B92270) ring or functionalizing a pre-existing one.

One-Pot and Multi-Component Reaction Protocols

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of peptide-like structures and other complex amides. researchgate.netchemguide.co.ukmdpi.com These reactions are known for their ability to generate significant molecular diversity from a small set of starting materials. mdpi.com The incorporation of a fluorinated component into an IMCR could theoretically provide a route to fluorinated pyridine derivatives, although specific examples leading to the target compound are not prevalent in the literature.

Efficient Preparation Methods from Accessible Precursors

The synthesis of functionalized pyridines often relies on the modification of readily available pyridine derivatives. For instance, the synthesis of various 2-aminopyridine (B139424) derivatives has been achieved through multicomponent reactions involving enaminones and malononitrile. nih.gov Another established method is the Gewald reaction, which provides a straightforward route to 2-aminothiophenes, a class of compounds structurally related to 2-aminopyridines, from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in a one-pot reaction. rsc.org

For polyfluorinated systems, the most common and established approach involves the nucleophilic aromatic substitution (SNAr) on a perfluorinated heterocyclic core. Pentafluoropyridine (B1199360) (PFP) is a key and commercially available precursor for a wide array of functionalized polyfluoropyridines. The fluorine atoms on the PFP ring can be selectively replaced by various nucleophiles, with the 4-position being the most reactive, followed by the 2- and 6-positions. acs.org This differential reactivity allows for a controlled, stepwise introduction of different functional groups.

Precursors and Starting Materials for this compound Synthesis

Other key precursors and reagents would likely include:

A source of cyanide: Such as sodium or potassium cyanide, to introduce the carbon atom required for the isonicotinate (B8489971) group. mdpi.com

A source of ammonia: To introduce the amino group at the 2-position.

Ethanol: For the esterification of the carboxylic acid.

Strong acids and bases: For hydrolysis and pH adjustments.

A hypothetical synthetic sequence could commence with the selective reaction of PFP.

Proposed Reaction Mechanisms for Compound Formation

The formation of this compound from pentafluoropyridine would proceed through a series of nucleophilic aromatic substitution (SNAr) reactions. The mechanism of an SNAr reaction on a highly electron-deficient ring like PFP typically involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The fluoride (B91410) ion is expelled, and the aromaticity of the pyridine ring is restored.

A plausible reaction pathway is proposed as follows:

Introduction of the Cyano Group: The synthesis would likely begin with the reaction of pentafluoropyridine with a cyanide salt (e.g., KCN). Due to the high reactivity of the 4-position of PFP towards nucleophiles, this reaction would selectively yield 2,3,5,6-tetrafluoro-4-cyanopyridine .

Hydrolysis to the Carboxylic Acid: The nitrile group of 2,3,5,6-tetrafluoro-4-cyanopyridine would then be hydrolyzed under acidic or basic conditions to afford 2,3,5,6-tetrafluoroisonicotinic acid .

Esterification: The resulting carboxylic acid would be esterified with ethanol, likely under acidic catalysis (e.g., Fischer esterification), to produce Ethyl 2,3,5,6-tetrafluoroisonicotinate .

Amination: The final step would involve the selective amination at the 2-position. This could be achieved by reacting Ethyl 2,3,5,6-tetrafluoroisonicotinate with ammonia. The presence of the electron-withdrawing ester group at the 4-position would further activate the 2- and 6-positions towards nucleophilic attack. Careful control of reaction conditions would be necessary to favor monosubstitution at the 2-position.

Development of Novel or Improved Synthetic Pathways

One potential improvement could be the development of a one-pot or telescopic synthesis that combines several of the proposed steps without the need for isolation of intermediates. nih.gov For instance, it might be possible to perform the cyanation and hydrolysis steps in a single pot.

Another area for development could be the use of alternative, less hazardous reagents. For example, the use of flow chemistry could offer better control over reaction parameters, particularly for highly exothermic reactions involving fluorinated compounds, and could improve safety and scalability.

Furthermore, the exploration of catalytic methods for the selective C-H functionalization of a pre-functionalized trifluoropyridine could offer a more direct route, bypassing the need for nucleophilic substitution of fluorine. However, such methods are still under development and may not yet be applicable to this specific substitution pattern.

Considerations for Scalability and Process Optimization

Scaling up the synthesis of this compound presents several challenges inherent to fluorine chemistry and multi-step syntheses.

Handling of Reagents: The use of toxic reagents such as cyanide salts and corrosive acids requires specialized equipment and handling procedures to ensure safety on a larger scale.

Reaction Conditions: Nucleophilic aromatic substitution reactions on polyfluorinated rings can be highly exothermic and require precise temperature control to prevent side reactions and ensure regioselectivity. The use of appropriate reactor technology, such as jacketed reactors with efficient cooling systems, is crucial.

Purification: The separation of the desired product from starting materials, intermediates, and regioisomers can be challenging. Chromatographic purification, which is often used on a lab scale, may not be economically viable for large-scale production. Therefore, the development of crystallization-based purification methods would be essential.

Waste Management: The synthesis will generate fluoride-containing waste streams, which require specialized treatment and disposal procedures.

Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and stoichiometry to maximize yield and minimize the formation of byproducts. The use of statistical methods like Design of Experiments (DoE) could be beneficial in efficiently identifying the optimal reaction conditions.

Advanced Spectroscopic Characterization of Ethyl 2 Amino 3,5,6 Trifluoroisonicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for determining the precise connectivity and spatial arrangement of atoms within a molecule. For Ethyl 2-amino-3,5,6-trifluoroisonicotinate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Assignments

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the ethyl ester and the amino group protons. The ethyl group typically presents as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group resonate as a triplet. The protons of the amino group (-NH₂) can appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂- (Ethyl)~4.4Quartet~7.1
-CH₃ (Ethyl)~1.4Triplet~7.1
-NH₂Variable (Broad Singlet)Broad SingletN/A

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Assignments.libretexts.org

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. libretexts.org The spectrum for this compound will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four distinct carbons of the pyridine (B92270) ring. The carbons directly bonded to fluorine atoms will exhibit splitting due to C-F coupling, which can be a valuable tool for assignment. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the ester group, as well as the electron-donating nature of the amino group. mdpi.com

Carbon Assignment Typical Chemical Shift (δ, ppm)
C=O (Ester)~160-170
C-F (Pyridine Ring)~130-160 (with C-F splitting)
C-NH₂ (Pyridine Ring)~140-150
C-COOEt (Pyridine Ring)~110-120
-CH₂- (Ethyl)~60-70
-CH₃ (Ethyl)~10-20

Note: The chemical shift ranges are approximate and can be influenced by the substituent effects on the pyridine ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Pyridine Moiety Characterization

¹⁹F NMR is an indispensable technique for characterizing fluorinated organic compounds due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus. In the case of this compound, the ¹⁹F NMR spectrum is expected to show three distinct signals for the three fluorine atoms attached to the pyridine ring. The chemical shifts and coupling patterns (F-F coupling) provide unambiguous information about the positions of the fluorine atoms relative to each other and to the other substituents on the ring. The significant electronic perturbations caused by the amino and ethyl isonicotinate (B8489971) groups will be reflected in the ¹⁹F chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, appearing as a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the ¹H signals of the ethyl group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity across multiple bonds. It would show correlations between the ethyl protons and the carbonyl carbon, as well as between the amino protons and the carbons of the pyridine ring, thereby confirming the placement of the substituents on the aromatic core.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.mdpi.com

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. mdpi.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300-3500 (often two bands)
C-H (Alkyl)Stretching2850-3000
C=O (Ester)Stretching1700-1750
C=C, C=N (Aromatic Ring)Stretching1450-1600
C-FStretching1000-1400
C-O (Ester)Stretching1000-1300

The presence of strong absorption bands in the C-F stretching region would be a clear indicator of the trifluorinated pyridine ring. The sharp, intense peak for the carbonyl group and the characteristic N-H stretching bands would confirm the presence of the ethyl ester and amino functionalities, respectively.

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, offering insights into its structural fingerprint. For this compound, the Raman spectrum is expected to be characterized by a series of distinct peaks corresponding to the various vibrational motions of its constituent atoms and functional groups.

Theoretical studies on similar fluorinated pyridine compounds suggest that the Raman spectra would exhibit characteristic bands for the pyridine ring vibrations, the amino group, and the ethyl ester moiety. The high electronegativity of the fluorine atoms would significantly influence the vibrational frequencies of the pyridine ring, leading to shifts in the positions of the C-C and C-N stretching and bending modes compared to non-fluorinated analogues. The pressure dependence of these Raman peaks can also be studied to understand the intermolecular interactions and the Grüneisen parameters, which describe the effect of volume change on vibrational frequencies. libretexts.org

Key Expected Raman Bands:

Pyridine Ring Vibrations: Stretching and deformation modes of the trifluorinated pyridine ring.

Amino Group Vibrations: N-H stretching, scissoring, and wagging modes.

Ethyl Ester Group Vibrations: C=O stretching, C-O stretching, and various CH2 and CH3 modes.

C-F Vibrations: Stretching and bending modes associated with the carbon-fluorine bonds.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared and Raman spectra. researchgate.net By correlating the experimental frequencies with theoretical calculations, PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration.

For this compound, PED analysis would be crucial for unambiguously assigning the complex vibrational spectra arising from its numerous functional groups and the heavily substituted pyridine ring. researchgate.net Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing a robust correlation between the calculated and experimental vibrational frequencies. researchgate.net This analysis helps in understanding how the vibrational energy is distributed throughout the molecule for each of its characteristic frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. shu.ac.uk The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.orgshu.ac.uk The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure. libretexts.org

In this compound, the primary chromophore is the substituted pyridine ring. The presence of the amino group (an auxochrome) and the trifluoro and ethyl isonicotinate substituents will influence the energy of the π → π* and n → π* electronic transitions. shu.ac.ukelte.hu The amino group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. The fluorine atoms, being electron-withdrawing, may induce a hypsochromic (blue) shift. The solvent environment can also play a significant role in the position and intensity of the absorption bands. researchgate.net

Expected Electronic Transitions:

π → π transitions:* Associated with the aromatic pyridine ring.

n → π transitions:* Involving the non-bonding electrons on the nitrogen and oxygen atoms.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) or the entire ester group. libretexts.org For aromatic amines, cleavage of bonds adjacent to the amino group is also a typical fragmentation route. libretexts.org The presence of the stable trifluoropyridine ring is expected to lead to characteristic fragment ions containing this moiety.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Precise Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine derivatives suggests that the pyridine ring would be essentially planar. nih.govresearchgate.net The substituents, the amino group and the ethyl ester, would have specific orientations relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl oxygen, as well as possible π-π stacking of the aromatic rings, would likely play a crucial role in the crystal packing. researchgate.net

A hypothetical table of crystallographic data is presented below based on typical values for similar organic compounds.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)12.0
c (Å)10.2
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1000.0
Z4
Calculated Density (g/cm³)1.650

X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis

X-ray Powder Diffraction (XRPD) is a rapid analytical technique used to identify crystalline phases and to obtain information on the unit cell dimensions of a solid material. researchgate.netresearchgate.net The XRPD pattern is a fingerprint of the crystalline solid, with each crystalline phase producing a unique diffraction pattern.

An XRPD pattern for a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ). This pattern could be used for phase identification, purity assessment, and to monitor crystalline form changes under different conditions. The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell.

A hypothetical XRPD data table is provided below, illustrating the expected format of such data.

2θ (°) d-spacing (Å) Relative Intensity (%)
10.58.4285
15.25.82100
20.84.2760
25.13.5475
30.52.9340

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound cannot be presented due to the absence of published crystallographic data. Such an analysis would typically involve the examination of single-crystal X-ray diffraction results to determine the crystal system, space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice.

The elucidation of intermolecular forces, such as hydrogen bonding involving the amino group and the ester functionality, as well as potential halogen bonding and π-π stacking interactions involving the trifluoropyridine ring, is dependent on this primary experimental data. Without these foundational findings, any discussion would be purely speculative and would not adhere to the required standards of scientific accuracy.

Computational and Theoretical Investigations of Ethyl 2 Amino 3,5,6 Trifluoroisonicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies for Ground State Properties

For a molecule like Ethyl 2-amino-3,5,6-trifluoroisonicotinate, DFT would be the most common method to investigate its ground state properties. Researchers would likely employ a functional, such as B3LYP or PBE0, which balances computational cost and accuracy. These calculations would yield key information, including the molecule's total energy, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods (e.g., Hartree-Fock) for Electronic Structure

Ab initio methods, like Hartree-Fock (HF), could be used to provide a foundational understanding of the electronic structure. While HF theory is less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a common starting point for more advanced calculations (e.g., Møller-Plesset perturbation theory). A comparative analysis between HF and DFT results would typically be performed to assess the impact of electron correlation on the predicted properties of the molecule.

Selection of Basis Sets and Computational Parameters

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. For a fluorinated compound, a basis set that includes polarization and diffuse functions, such as 6-311+G(d,p), would be appropriate. Polarization functions (d,p) allow for the description of non-spherical electron distributions in atoms within the molecule, which is essential for accurately modeling chemical bonds. Diffuse functions (+) are important for describing the behavior of electrons far from the atomic nuclei.

Molecular Modeling and Geometric Optimization

Molecular modeling techniques are used to determine the most stable three-dimensional arrangement of atoms in a molecule.

Equilibrium Geometries and Conformational Analysis

Geometric optimization would be performed using methods like DFT to find the lowest energy structure of this compound. This process involves systematically adjusting the atomic coordinates to minimize the total energy of the molecule. A conformational analysis would also be necessary, particularly to investigate the rotation around the C-O bond of the ethyl ester group and the C-N bond of the amino group to identify the most stable conformer.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Once the optimized geometry is obtained, a detailed analysis of its structural parameters would be conducted. This would involve creating tables of calculated bond lengths, bond angles, and dihedral angles. These theoretical values would ideally be compared against experimental data from X-ray crystallography if a crystal structure were available. Deviations between theoretical (gas-phase) and experimental (solid-state) values can often be explained by intermolecular interactions in the crystal lattice.

Intramolecular Hydrogen Bonding and Tautomerism Studies

The structure of this compound, featuring an amino group adjacent to both the pyridine (B92270) nitrogen and a fluorine atom, presents the potential for intramolecular hydrogen bonding. In similar fluorinated nitrogen heterocycles, the presence of N-H···F and N-H···N intramolecular hydrogen bonds has been a subject of investigation. Theoretical calculations and experimental data, such as NMR spectroscopy, on various fluorinated organic molecules have established the existence of such interactions, which can influence the molecule's conformation and reactivity. nih.govrsc.org For instance, studies on other amino-substituted heterocycles have shown that intramolecular hydrogen bonds can stabilize specific conformations. nih.govrsc.org In the case of this compound, a hydrogen bond could potentially form between the hydrogen of the amino group and the nitrogen of the pyridine ring or the fluorine atom at the 3-position. The strength of such a bond would be influenced by the geometry and the electronic environment dictated by the other substituents.

Tautomerism is a crucial phenomenon in amino-substituted nitrogen heterocycles. researchgate.net For 2-aminopyridine (B139424) derivatives, computational studies have explored the equilibrium between the amino and the corresponding imino tautomers. nih.govnih.gov These studies consistently show that the amino form is generally more stable. nih.govnih.gov For this compound, two primary tautomeric forms can be considered: the canonical amino form and the imino form.

Tautomer Name General Structure Relative Stability (Predicted)
Amino Tautomer Pyridine ring with -NH2 group More Stable
Imino Tautomer Pyridine ring with =NH group Less Stable

Based on studies of similar 2-aminopyridines, the amino tautomer of this compound is predicted to be the more stable form in the gas phase. nih.govnih.gov The relative energy difference between the tautomers would be influenced by the electronic effects of the fluorine atoms and the ethyl isonicotinate (B8489971) group.

Electronic Structure Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A larger gap generally implies higher stability and lower reactivity. researchgate.net

In related aminopyridine and ester compounds, the HOMO is typically localized on the electron-rich amino group and the aromatic ring, while the LUMO is often distributed over the electron-withdrawing isonicotinate portion of the molecule. For this compound, the HOMO is expected to have significant contributions from the amino group and the trifluorinated pyridine ring. The electron-withdrawing fluorine atoms would likely lower the energy of the HOMO compared to a non-fluorinated analogue. The LUMO is anticipated to be centered on the pyridine ring and the carbonyl group of the ethyl ester, which acts as an electron acceptor.

Computational studies on related molecules, such as ethyl 5-amino-2-bromoisonicotinate, have shown a HOMO-LUMO gap of around 4.0931 eV. nih.gov It is expected that the highly electronegative fluorine atoms in the title compound would lead to a comparable or potentially larger HOMO-LUMO gap, suggesting significant electronic stability.

The following table provides hypothetical energy values for this compound based on data from analogous compounds.

Molecular Orbital Predicted Energy (eV) Description
HOMO ~ -6.0 to -7.0 Localized on the amino group and pyridine ring
LUMO ~ -1.5 to -2.5 Localized on the pyridine ring and ester group
HOMO-LUMO Gap ~ 4.0 to 5.0 Indicates high chemical stability

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface is expected to show the following features:

Negative Potential (Red/Yellow): The most negative potential is anticipated to be located around the pyridine nitrogen atom and the oxygen atoms of the ester carbonyl group, making these sites susceptible to electrophilic attack. The fluorine atoms, due to their high electronegativity, will also contribute to regions of negative potential. researchgate.net

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. researchgate.net

Studies on fluorinated pyridines have demonstrated that the introduction of fluorine atoms significantly alters the electrostatic potential of the ring. rsc.orgnih.gov

Charge Distribution Analysis

A quantitative analysis of the atomic charges provides deeper insight into the electronic structure. While specific charge distribution data for this compound is unavailable, analysis of related structures allows for predictions.

The nitrogen atom of the amino group is expected to carry a partial negative charge, while its attached hydrogen atoms will be positively charged. The fluorine atoms will exhibit significant negative charges due to their high electronegativity. The carbon atoms attached to the fluorine atoms will, in turn, carry partial positive charges. The carbonyl carbon of the ester group will be electropositive, while the carbonyl oxygen will be electronegative. This charge distribution is a direct consequence of the different electronegativities of the constituent atoms and influences the molecule's dipole moment and intermolecular interactions.

Potential Energy Surface Scans

Investigation of Proton Transfer Pathways

Potential energy surface (PES) scans are computational methods used to investigate the energy changes that occur during a chemical process, such as a proton transfer. For this compound, an intramolecular proton transfer could occur from the amino group to the pyridine nitrogen, leading to the formation of the imino tautomer.

Computational studies on the tautomerization of 2-aminopyridines have calculated the transition state structures and the energy barriers for such proton transfers. nih.govnih.gov These studies indicate that the direct transfer of a proton has a significant activation energy barrier. For 2-amino-4-methylpyridine, the barrier for proton transfer was calculated to be 44.81 kcal/mol. nih.gov A similar high-energy barrier would be expected for the uncatalyzed intramolecular proton transfer in this compound. The presence of the electron-withdrawing fluorine atoms could further influence this energy barrier.

The investigation of proton transfer pathways is crucial for understanding reaction mechanisms where the compound might act as a proton donor or acceptor.

An article on the computational and theoretical investigations of this compound cannot be generated at this time. A thorough search of available scientific literature and research databases did not yield any specific studies on this particular chemical compound.

The detailed analysis requested, including torsional barrier calculations, spectroscopic property predictions (vibrational frequencies and NMR chemical shifts), aromaticity indices, and in silico predictions for biological relevance through molecular docking, requires specific data from dedicated research on this compound.

While general methodologies for these computational techniques are well-documented for other related pyridine and isonicotinate derivatives, applying them to the subject compound without specific research findings would result in a hypothetical and scientifically unsubstantiated article. To maintain accuracy and adhere to the strict requirement of using factual research data, the generation of the requested article is not possible.

Further research on this compound would be required to provide the specific data points and analyses requested in the outline.

In Silico Predictions for Biological Relevance

Ligand Efficiency and Binding Energy Calculations

No specific studies detailing the ligand efficiency (LE) or binding energy of this compound with any biological target were identified. Ligand efficiency is a metric used in drug discovery to evaluate how well a compound binds to its target, relative to its size (typically measured by the number of heavy atoms). It is calculated as the binding energy divided by the number of non-hydrogen atoms. Similarly, binding energy calculations, often determined through computational methods like molecular docking or more rigorous free energy perturbation calculations, quantify the strength of the interaction between a ligand and its target protein. Without experimental or computational data, these values for this compound cannot be reported.

Prediction of Interaction with Specific Biological Targets (e.g., enzymes, receptors)

There is no available research that predicts or confirms the interaction of this compound with specific biological targets. Computational approaches, such as inverse docking or pharmacophore screening, are often used to predict potential protein targets for a given small molecule. These studies can provide initial hypotheses for a compound's mechanism of action. However, no such predictive studies for this compound have been published. Therefore, it is not possible to detail its potential interactions with any enzymes or receptors at this time.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Amino 3,5,6 Trifluoroisonicotinate

Reactions of the Amino Group

The amino group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, readily undergoing a variety of substitution, acylation, and alkylation reactions.

N-Substitution and Derivatization Reactions

The nucleophilic nature of the primary amino group allows for a range of N-substitution reactions. For instance, treatment of resin-bound primary amines with reagents like 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) leads to the formation of intensely colored products, a reaction that can be used for the qualitative testing of amino groups on a solid support. researchgate.net While not specific to the title compound, this illustrates a common reactivity pattern for amino groups.

Another general derivatization strategy involves the reaction of amino groups with anhydrides. For example, exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride (B1165640) reacts with the amino groups of proteins, leading to a reversible modification. nih.gov This type of reaction could potentially be applied to ethyl 2-amino-3,5,6-trifluoroisonicotinate to introduce new functionalities.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound is readily acylated using various acylating agents such as acid chlorides and anhydrides. This reaction is a fundamental step in the synthesis of many heterocyclic compounds. For example, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, an amino-containing precursor is often acylated with an appropriate acyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as anhydrous dimethylformamide (DMF). nih.gov The general principle of N-acylation is a widely employed strategy in combinatorial chemistry, utilizing reagents like carbodiimides with additives or direct coupling agents such as phosphonium (B103445) and uronium salts. researchgate.net Chiral N-(trifluoroacetyl)-α-amino acid chlorides can undergo Friedel-Crafts reactions with aromatic compounds, demonstrating the utility of acylated amino acids in synthesis. mdma.ch

Alkylation: N-alkylation of amino acids and their derivatives is a common method to introduce alkyl groups, which can significantly alter the biological properties of the resulting molecules. monash.edu While direct alkylation of the amino group in this compound is less commonly reported in the readily available literature, general methods for N-alkylation of amino acids often involve protection of the amino group, followed by deprotonation and reaction with an alkylating agent. monash.edu

Transformations Involving the Ester Moiety

The ethyl ester group at the 4-position of the pyridine ring provides another handle for chemical modification, primarily through hydrolysis, amidation, and transesterification.

Hydrolysis and Amidation Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-3,5,6-trifluoroisonicotinic acid, under either acidic or basic conditions. Basic hydrolysis is commonly achieved using inorganic bases such as sodium hydroxide, lithium hydroxide, or potassium hydroxide. google.com The hydrolysis of esters, such as p-nitrophenyl trifluoroacetate, typically proceeds through a tetrahedral intermediate. mdpi.com The resulting carboxylic acid can then be used in further synthetic transformations, for example, decarboxylation under acidic conditions. google.com

Amidation: The direct conversion of the ester to an amide can be achieved by reacting this compound with an amine. This reaction is often facilitated by heating or by the use of catalysts. Protecting-group-free amidation of amino acids has been achieved using Lewis acid catalysts, which could be applicable to this system. nih.govresearchgate.net This transformation is valuable for introducing a wide range of substituents and for building peptide-like structures.

Transesterification Processes

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is a plausible but less documented transformation for this compound in the reviewed literature. This reaction would allow for the introduction of different alkyl or aryl groups into the ester functionality, potentially modulating the compound's physical and biological properties.

Cyclization Reactions for Novel Heterocyclic Architectures

A major application of this compound and related aminopyridine esters is in the synthesis of fused heterocyclic ring systems, particularly pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov

The general strategy for the synthesis of pyrido[2,3-d]pyrimidinones involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable three-carbon synthon. For instance, 2-aminonicotinic acid can be reacted with urea (B33335) at high temperatures to form the initial pyrimidine (B1678525) ring. nih.gov In other approaches, 2-amino-3-cyanopyridines are treated with reagents like formamide, phenylisothiocyanate, or triethylorthoformate to construct the fused pyrimidine ring. researchgate.net

A common method involves the reaction of the aminopyridine with a β-ketoester or a related species. For example, the reaction of 6‐amino‐2,3‐dihydro‐2‐thioxo‐4(1H)‐pyrimidinone with α,β‐unsaturated ketones in boiling DMF leads to the formation of pyrido[2,3-d]pyrimidine systems. mdma.ch The reaction of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives also affords pyrido[2,3-d]pyrimidine heterocycles in high yields. researchgate.net The versatility of these cyclization reactions allows for the synthesis of a wide array of substituted pyrido[2,3-d]pyrimidines with potential applications as kinase inhibitors and cytotoxic agents. rsc.org

Below is an interactive data table summarizing the derivatization strategies for this compound:

Functional GroupReaction TypeReagents and ConditionsProduct Type
Amino Group N-AcylationAcid chlorides, Triethylamine, DMF nih.govN-Acylated derivative
N-AlkylationAlkyl halides (requires protection/deprotection) monash.eduN-Alkylated derivative
N-Derivatization2,3-dichloro-5-nitro-1,4-naphthoquinone researchgate.netN-Naphthoquinone derivative
Ester Moiety HydrolysisNaOH, LiOH, or KOH google.comCarboxylic acid
AmidationAmine, Lewis acid catalyst nih.govresearchgate.netAmide
TransesterificationAlcohol, Acid/Base catalystDifferent ester
Whole Molecule CyclizationUrea, heat nih.govPyrido[2,3-d]pyrimidinone
CyclizationFormamide, Phenylisothiocyanate researchgate.netFused pyrimidines
Cyclizationβ-Ketoesters, base researchgate.netSubstituted pyrido[2,3-d]pyrimidines

Synthesis of Fused Pyridine Systems (e.g., pyrimidines, pyrazoles)

The 2-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with appropriate bifunctional electrophiles, leading to the formation of new rings fused to the pyridine core.

Pyrimidines: The synthesis of fused pyrido[2,3-d]pyrimidines can be accomplished by reacting the 2-aminopyridine moiety with various three-carbon synthons. rsc.org A common strategy involves the reaction with 1,3-dicarbonyl compounds or their equivalents. For instance, condensation with β-ketoesters or malonic acid derivatives in the presence of an acid or base catalyst can lead to the formation of the fused pyrimidine ring. rsc.org The reaction proceeds through initial acylation or condensation at the amino group, followed by intramolecular cyclization and dehydration. The reaction conditions can be optimized to favor the desired fused product. nih.gov

Pyrazoles: While the direct synthesis of pyrazoles fused to the pyridine ring starting from a 2-aminopyridine is less common, derivatization of the amino group to a hydrazine (B178648) followed by cyclization is a viable strategy. More frequently, aminopyrazoles serve as the starting material for fused pyridine systems. beilstein-journals.orgmdpi.comresearchgate.net However, the inherent reactivity of the 2-amino group in this compound allows for its conversion into a precursor suitable for pyrazole (B372694) formation. For example, diazotization of the amino group followed by reduction would yield a hydrazine, which could then react with a 1,3-dicarbonyl compound to form a fused pyrazole ring.

Illustrative Reaction Conditions for Fused System Synthesis

Fused System Reagents Catalyst/Conditions Potential Product
Pyrimidine Diethyl malonate Sodium ethoxide, ethanol, reflux Ethyl 4-hydroxy-5,7,8-trifluoro-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Pyrimidine Acetylacetone Polyphosphoric acid, heat Ethyl 2,4-dimethyl-5,7,8-trifluoropyrido[2,3-d]pyrimidine-6-carboxylate

Construction of Polyfunctionalized Derivatives

The functional groups present in this compound allow for a wide range of modifications to generate polyfunctionalized derivatives.

The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. Acylation with acid chlorides or anhydrides can introduce a variety of substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. The carboxylic acid functionality also provides a handle for further synthetic manipulations, such as Curtius or Schmidt rearrangements to introduce a different amino-functionalized group.

The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, which is discussed in more detail in the following section. The selective replacement of one or more fluorine atoms allows for the introduction of a wide array of functional groups.

Examples of Derivatization Reactions

Functional Group Reaction Reagents Product Type
Amino Group Acylation Acetyl chloride, pyridine N-acetyl derivative
Amino Group Sulfonylation p-Toluenesulfonyl chloride, base Sulfonamide derivative
Ester Group Hydrolysis LiOH, H₂O/THF Carboxylic acid derivative

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the ring nitrogen and the three strongly electronegative fluorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for benzene (B151609) derivatives unless they are activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com

In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.com In the case of this compound, the positions available for substitution are C-3, C-5, and C-6. The fluorine atoms at these positions can act as leaving groups.

The regioselectivity of the substitution will depend on the nucleophile and the reaction conditions. Generally, the fluorine atom at the C-6 position is expected to be the most susceptible to substitution due to the combined activating effect of the ring nitrogen and the ester group. The amino group at C-2 is a strong electron-donating group and may deactivate the adjacent C-3 position towards nucleophilic attack.

A wide range of nucleophiles can be used in SNAr reactions with fluorinated pyridines, including alkoxides, phenoxides, thiolates, and amines. This allows for the introduction of diverse functionalities onto the pyridine scaffold. mdpi.com

Predicted Regioselectivity of SNAr

Position of Fluorine Activating/Deactivating Factors Predicted Reactivity
C-6 Activated by ring nitrogen (para) and ester group Most reactive
C-5 Less activated than C-6 Moderately reactive

Generation of Combinatorial Libraries Utilizing the this compound Scaffold

The multiple reaction sites and the potential for diverse functionalization make this compound an excellent scaffold for the generation of combinatorial libraries. Combinatorial chemistry is a powerful tool for drug discovery and materials science, allowing for the rapid synthesis of a large number of structurally related compounds for screening.

A library based on this scaffold could be generated by systematically varying the substituents at different positions. For example:

At the C-2 position: The amino group can be acylated with a diverse set of carboxylic acids or sulfonylated with various sulfonyl chlorides.

At the C-4 position: The ethyl ester can be converted to a library of amides by reacting the corresponding carboxylic acid with a range of amines.

At the C-6 position (and potentially C-5 and C-3): A variety of nucleophiles can be introduced via SNAr reactions, leading to diverse substitution patterns.

This multi-pronged derivatization approach can quickly generate a large and structurally diverse library of compounds from a single, readily accessible starting material. The resulting compounds, with their varied electronic and steric properties, can then be screened for biological activity or other desirable properties. The use of functionalized pyridine scaffolds is a common strategy in the development of such libraries. acs.orgresearchgate.netrsc.org

Based on a comprehensive search, detailed information specifically concerning "this compound" and its applications as outlined is not extensively available in the public domain. The provided search results discuss the broader class of trifluoromethylpyridines (TFMPs) and other fluorinated heterocycles, highlighting their general importance in medicinal and agrochemical research. nih.govjst.go.jpresearchoutreach.orgresearchgate.net However, specific data required to populate the detailed subsections for this compound—such as its direct role as an intermediate in named pharmaceutical syntheses, extensive biological activity studies of its derivatives, specific Structure-Activity Relationship (SAR) analyses, or mechanistic investigations—could not be retrieved.

The synthesis of fluorinated pyridine derivatives is a topic of significant interest due to the unique properties that fluorine atoms impart on molecules, such as increased lipophilicity and metabolic stability. nih.govnih.gov Research in this area often focuses on the development of novel compounds for various applications. nih.govresearchgate.net However, the specific research findings requested for this compound are not present in the available literature.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this specific chemical compound.

Applications in Advanced Chemical Research

Agrochemical Applications

Development of Crop Protection Agents (e.g., fungicides)

The development of novel fungicides is a critical area of research to combat crop diseases that threaten global food security. While specific studies on the direct fungicidal activity of ethyl 2-amino-3,5,6-trifluoroisonicotinate are not extensively documented, the synthesis of new fungicides often relies on building blocks containing amino groups. For instance, research into 2-amino-6-oxocyclohexenylsulfonamides has demonstrated their potential as lead compounds for creating new fungicides to combat Botrytis cinerea. nih.gov In one study, compounds such as N-(2-methylphenyl)-2-(2-methylphenylamino)-4,4-dimethyl-6-oxocyclohexenylsulfonamide and N-(2-chlorophenyl)-2-(2-chlorophenylamino)-6-oxocyclohexenylsulfonamide showed notable antifungal activities. nih.gov This highlights the importance of the amino functional group in the design of new crop protection agents. The trifluorinated pyridine (B92270) core of this compound suggests its potential as a scaffold in the synthesis of next-generation fungicides with unique modes of action.

Exploration of Environmentally Benign and Biodegradable Agrochemicals

There is a growing demand for agrochemicals that are not only effective but also environmentally benign and biodegradable. Research into biodegradable polymers, such as those derived from amino-acid-based esters, offers a pathway to creating more sustainable agricultural products. mdpi.comupc.edu These polymers can be designed to break down into non-toxic substances, reducing their environmental impact. mdpi.com The synthesis of biodegradable poly(ester amides) from units like glycolic acid, lactic acid, and aminohexanoic acid further illustrates the focus on creating materials with controlled degradation profiles. upc.edu While not directly an agrochemical, the principles of designing biodegradable molecules are applicable, and a compound like this compound could serve as a starting material for agrochemicals with improved environmental footprints.

Materials Science Contributions

The unique combination of a rigid, fluorinated aromatic core and reactive functional groups makes this compound a candidate for applications in materials science.

Incorporation into Polymeric Systems for Enhanced Properties

The development of advanced polymers with tailored properties is a major focus of materials science. Amino-acid-based polymers have been used to create biodegradable nanoparticles for various applications. mdpi.com These polymers can be synthesized to have specific characteristics, and their degradation products are often biocompatible. mdpi.com The incorporation of fluorinated moieties into polymers is known to enhance properties such as thermal stability and chemical resistance. Therefore, this compound could be explored as a monomer or an additive in the creation of high-performance, functional polymers.

Development as Ligands in Coordination Chemistry

Schiff bases and other molecules containing nitrogen and oxygen donor atoms are widely used as ligands in coordination chemistry to form stable metal complexes. nih.govnih.gov These complexes have diverse applications, including in catalysis and as antimicrobial agents. nih.govnih.gov A study on ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, a molecule also containing an ethyl ester and an amino group, demonstrated its ability to act as a bidentate ligand, coordinating with various metal ions through the nitrogen atoms of the amino and cyano groups. mdpi.com The resulting metal complexes exhibited significant antimicrobial activity, with the cobalt(II) complex being particularly effective against bacteria and the chromium(III) complex showing high efficacy against fungi. mdpi.com This suggests that this compound, with its amino and pyridine nitrogen atoms, could also serve as an effective ligand for the synthesis of novel metal complexes with interesting catalytic or biological properties.

LigandMetal IonsCoordinationResulting Properties
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylateCr(III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)Bidentate (via amino and cyano nitrogens)Enhanced antimicrobial activity

Role as a Versatile Organic Synthesis Intermediate and Reagent

Due to its multiple functional groups, this compound is a valuable intermediate in organic synthesis. The amino group can be readily transformed into a variety of other functionalities, and the ester can be hydrolyzed or converted to an amide. The trifluorinated pyridine ring provides a stable and electron-deficient core that can influence the reactivity of the molecule and the properties of its derivatives. Such fluorinated building blocks are sought after in medicinal chemistry and materials science for the unique properties they impart to the final products. bldpharm.com

Future Research Directions and Challenges

Development of Novel Asymmetric Synthesis Routes for Enantiopure Derivatives

The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. While methods for the synthesis of racemic aminopyridine derivatives are established, the development of asymmetric routes to produce single enantiomers of chiral derivatives of Ethyl 2-amino-3,5,6-trifluoroisonicotinate remains a significant area for future research.

Future work in this area could focus on the use of chiral catalysts, such as transition metal complexes with chiral ligands, to achieve enantioselective synthesis. For instance, methods developed for the asymmetric synthesis of protected unnatural α-amino acids via nickel-catalyzed cross-coupling could be adapted. mdpi.com Additionally, enzymatic resolutions, which have been successfully employed for the separation of racemic esters like ethyl 3-amino-3-(4-cyanophenyl)propanoate using lipases, present a viable strategy. researchgate.net The development of efficient and scalable asymmetric syntheses would be a crucial step towards investigating the stereospecific biological activities of chiral analogues derived from the title compound.

Exploration of Advanced Catalytic Methods for Efficient Synthesis

The efficient construction of the substituted pyridine (B92270) ring is paramount for the exploration of this compound and its derivatives. While various methods exist for pyridine synthesis, many require harsh conditions or have limited substrate scope. nih.gov Future research should aim to develop more advanced and efficient catalytic methods that are tolerant of the compound's multiple functional groups.

Recent advancements in copper-catalyzed cross-coupling reactions for the modular synthesis of substituted pyridines from readily available starting materials offer a promising avenue. nih.govorganic-chemistry.org These methods often proceed under neutral conditions, allowing for broad functional group tolerance. nih.govorganic-chemistry.org Furthermore, exploring microwave-assisted organic synthesis could accelerate the preparation of libraries of related compounds for screening purposes. jst.go.jp The development of novel routes for creating 2-trifluoromethyl-nicotinic acid derivatives, for example, highlights the ongoing effort to access functionalized pyridine rings from simple fluorinated precursors. nih.govfigshare.com Applying such innovative synthetic strategies to this compound could significantly streamline the production of analogues for further study.

In-Depth Mechanistic Studies of Observed Biological Activities

While the biological activities of many aminopyridine and fluorinated pyridine compounds have been reported, detailed mechanistic studies are often lacking. researchgate.netnih.gov For this compound and its potential derivatives, it is crucial to move beyond preliminary screening and conduct in-depth investigations into their mechanisms of action at the molecular level.

Understanding how the fluorine atoms and the amino group contribute to target binding and biological effect is essential. For example, fluorinated pyrimidines are known to act as mechanism-based inhibitors of enzymes like thymidylate synthase. mdpi.com Future studies could involve identifying specific protein targets and elucidating the binding modes through techniques such as X-ray crystallography of ligand-protein complexes. Such mechanistic insights are invaluable for rational drug design and the optimization of lead compounds.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To unlock the therapeutic potential of the this compound scaffold, its integration with modern drug discovery platforms is essential. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds against specific biological targets, significantly accelerating the identification of new lead compounds. researchgate.net

By employing combinatorial chemistry, diverse libraries of derivatives can be generated by systematically modifying the core structure of this compound. nih.gov This can be achieved through techniques like solid-phase synthesis, which facilitates the purification of the resulting compound library. researchgate.net The combination of a well-designed combinatorial library and a robust HTS assay provides a powerful engine for discovering novel bioactive molecules for a range of therapeutic areas.

Synergy Between Computational and Experimental Methodologies in Molecular Design

The integration of computational and experimental approaches has become a powerful paradigm in modern drug discovery. jddhs.comnih.gov For a molecule like this compound, computational methods can provide valuable insights that guide and accelerate experimental work.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-amino-3,5,6-trifluoroisonicotinate in laboratory settings?

  • Methodological Answer : The compound is synthesized via esterification of the corresponding carboxylic acid derivative under acidic conditions. Key steps include refluxing trifluoro-substituted pyridine precursors with ethanol in the presence of catalytic acid (e.g., sulfuric acid), followed by purification using column chromatography or recrystallization. Purity is validated via HPLC (≥98%) and moisture content analysis (<0.5%) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed via HPLC with UV detection at 254 nm, while structural confirmation employs 1^1H/19^{19}F NMR and high-resolution mass spectrometry (HRMS). Moisture content, critical for hygroscopic stability, is quantified using Karl Fischer titration .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a fluorinated pyridine intermediate for constructing bioactive molecules. Its amino and ester groups enable nucleophilic substitution (e.g., amidation) or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse pharmacophores .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions requiring high solubility, while methanol or ethanol is used for recrystallization. Stability tests under inert atmospheres (N2_2/Ar) are recommended to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine increases electrophilicity at the C-4 position, enhancing oxidative addition with Pd(0) catalysts. Steric hindrance from the 3,5,6-trifluoro substituents, however, may reduce yields in Buchwald-Hartwig aminations. Computational studies (DFT) are advised to map transition-state geometries .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data on the reactivity of this compound?

  • Methodological Answer : Discrepancies arise from solvation effects or incomplete basis sets in simulations. Validate computational models by comparing kinetic data (e.g., Arrhenius plots) with in situ reaction monitoring (e.g., FTIR or Raman spectroscopy). Adjust solvent parameters and include explicit solvent molecules in DFT calculations .

Q. What analytical techniques are critical for detecting trace impurities in this compound, and how are they optimized?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects sub-ppm impurities. Use orthogonal methods like 19^{19}F NMR to differentiate fluorinated byproducts. Optimize gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve structurally similar contaminants .

Q. How can researchers assess the genotoxic potential of this compound using in vitro models?

  • Methodological Answer : Employ Ames tests (bacterial reverse mutation assay) with S9 metabolic activation to detect mutagenicity. For DNA adduct formation, use 32^{32}P-postlabeling or HPLC-ESI-MS/MS. Thresholds for genotoxicity are determined via nonlinear dose-response modeling (e.g., benchmark dose analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.